REACTION_CXSMILES
|
[OH-:1].[Na+].CN(C(N=NC(N(C)C)=O)=O)C.Cl.[NH2:16]O.[C:18]1([P:24](Cl)([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O.O1CCOCC1>[NH2:16][O:25][P:24](=[O:1])([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1,3.4|
|
Name
|
( 1 )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
60.85 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C(=O)N=NC(=O)N(C)C
|
Name
|
|
Quantity
|
110.12 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 5 additional minutes stirring (10 minutes maximum)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L 4-neck round bottom flask (rbf) fitted with an overhead stirrer
|
Type
|
ADDITION
|
Details
|
a thermocouple was charged with
|
Type
|
ADDITION
|
Details
|
added all at once)
|
Type
|
CUSTOM
|
Details
|
rose to 22° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WAIT
|
Details
|
The crude material was left on the frit
|
Type
|
WAIT
|
Details
|
to drain for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
vigorously stirred for five minutes (no more than 10 min)
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
WASH
|
Details
|
washing 2× with ice cold water
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to dry overnight on the fritted filter
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The partially dried material was dried for 12 h in a vacuum oven (50° C., 0.1 torr)
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
well crushed with a mortar & pestle
|
Type
|
CUSTOM
|
Details
|
An additional 16 h of drying in the vacuum oven
|
Duration
|
16 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |